4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 62903-06-4
VCID: VC2232969
InChI: InChI=1S/C11H11ClO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
SMILES: CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl
Molecular Formula: C11H11ClO3
Molecular Weight: 226.65 g/mol

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid

CAS No.: 62903-06-4

Cat. No.: VC2232969

Molecular Formula: C11H11ClO3

Molecular Weight: 226.65 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid - 62903-06-4

Specification

CAS No. 62903-06-4
Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
IUPAC Name 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid
Standard InChI InChI=1S/C11H11ClO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Standard InChI Key LCODGAWZEVOUEX-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl
Canonical SMILES CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl

Introduction

4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is an organic compound classified as a carboxylic acid, with a molecular formula of C11H11ClO3 and a molecular weight of approximately 226.66 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceutical agents.

Synthesis Methods

The synthesis of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves reacting toluene or a substituted toluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Claisen Condensation: Another approach involves the reaction of 3-chloro-4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation.

Biological and Pharmacological Applications

This compound has garnered interest in pharmaceutical research due to its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation. Derivatives of this compound exhibit significant inhibitory activity against LSD1, making them potential candidates for anti-tumor therapies.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Table 3: Synthesis Methods

MethodReactantsConditions
Friedel-Crafts AcylationToluene, Succinic Anhydride, AlCl3Lewis Acid Catalyst
Claisen Condensation3-Chloro-4-methylbenzaldehyde, Ethyl Acetoacetate, NaOEtBase, Hydrolysis, Decarboxylation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator